molecular formula C15H9F2NO3 B14075611 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 96422-27-4

2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14075611
CAS No.: 96422-27-4
M. Wt: 289.23 g/mol
InChI Key: JKQAXKWCKXRFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound featuring an isoindole-1,3-dione core substituted with a 4-(difluoromethoxy)phenyl group.

Properties

CAS No.

96422-27-4

Molecular Formula

C15H9F2NO3

Molecular Weight

289.23 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9F2NO3/c16-15(17)21-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8,15H

InChI Key

JKQAXKWCKXRFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the trifunctionalization of a nitrile moiety using a rhodium-catalyzed cascade reaction. This reaction is triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . The reaction conditions typically involve the use of homogeneous rhodium catalysis and diazo compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient and scalable catalytic systems is crucial for the industrial production of such complex molecules. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl] is a compound belonging to the class of isoindole derivatives, which are nitrogen-containing heterocycles found in various biologically active compounds and natural products. Research indicates that similar compounds exhibit various biological activities.

Properties

  • CAS Number: 96422-27-4
  • Molecular Formula: C15H9F2NO3
  • Molecular Weight: 289.23 g/mol
  • IUPAC Name: 2-[4-(difluoromethoxy)phenyl]isoindole-1,3-dione

Potential Applications

The compound 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a member of the isoindole family and has potential therapeutic applications.

  • Antitumor Activity: Isoindoles have been reported to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties: Some derivatives demonstrate significant antimicrobial effects against various pathogens through mechanisms that may involve cell wall disruption or inhibition of protein synthesis.

Disclaimer

It is important to note that products for sale are designed exclusively for in vitro research, which is conducted outside of living organisms in a controlled laboratory setting using cells or tissues. These products are not categorized as drugs or medicines, have not been approved by the FDA, and are not intended to prevent, treat, or cure any medical condition or disease. Introducing these products into the bodies of humans or animals is strictly prohibited by law.

Similar Compounds

CompoundDistinguishing Feature
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-dionesSimilar in structure but contain halogen atoms instead of the difluoromethoxy group
2H-IsoindolesShare the isoindole core but differ in the substituents attached to the ring
2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dioneAn isoindole derivative with an ethoxyphenyl group attached to the isoindole core
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazoleA phenyl-dihydro-benzoimidazole derivative

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The presence of the difluoromethoxy group enhances its binding affinity and specificity towards certain targets, making it a potent compound in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione with structurally related isoindole-1,3-dione derivatives, highlighting differences in substituents, synthesis, and biological activity:

Compound Name Substituents Biological Activity Key Data Synthesis Method References
2-[4-(4-Chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione 4-Chlorophthalazine moiety Antitumor (HepG2 cells) IC₅₀: 217.4–240.3 µg/mL Fusion of phthalic anhydride with aminophenyl-phthalazinone under reflux conditions
2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione (Folpet) Trichloromethylthio group Pesticide N/A Reaction of isoindole-dione with trichloromethylthiol reagents
2-(2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione Trifluoromethylphenyl propenyl group Not specified Isolated yield: 70% Short-duration (0.5 hr) reaction in ethanol, recrystallized
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione Fluoro-hydroxybenzyl group Not specified Yield: 72%; m.p. 155–158°C Reflux of isoindole-dione with fluorinated amine in ethanol
4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Fluorinated dihydroisoindole-dione with piperidin Antitumor (probable) N/A Alkylation of isoindole-dione with CH₃I in DMF
This compound 4-(Difluoromethoxy)phenyl group Hypothesized antitumor/pesticide N/A Likely via condensation of phthalic anhydride with 4-(difluoromethoxy)aniline (Inferred)

Key Observations:

Structural Variations and Activity: Electron-Withdrawing Groups: Chlorine (in phthalazine derivatives) and trifluoromethyl groups enhance antitumor activity by increasing electrophilicity and binding affinity to cellular targets . The difluoromethoxy group (-OCF₂H) in the target compound may similarly improve metabolic stability compared to non-fluorinated ethers . Aromatic vs. Aliphatic Substituents: Compounds with extended aromatic systems (e.g., phthalazine derivatives) show higher antitumor activity, likely due to π-π stacking interactions with DNA or enzymes .

Synthetic Routes :

  • Most isoindole-diones are synthesized via condensation of phthalic anhydride with substituted anilines or via nucleophilic substitution (e.g., chlorophthalazine derivatives reacting with sodium methoxide or azide) .
  • The target compound’s synthesis can be inferred to follow similar protocols, with 4-(difluoromethoxy)aniline as the starting material.

Biological Applications :

  • Antitumor Agents : Phthalazine-linked derivatives exhibit cytotoxicity against HepG2 cells (IC₅₀ ~200–250 µg/mL), suggesting the importance of planar heterocyclic moieties .
  • Pesticides : Folpet’s trichloromethylthio group confers broad-spectrum antifungal activity, highlighting how substituent choice dictates application .

Biological Activity

The compound 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, which has garnered attention for its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14F2N2O3
  • Molecular Weight : 320.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Isoindoles have been reported to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial effects against various pathogens through mechanisms that may involve cell wall disruption or inhibition of protein synthesis .

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntioxidantScavenges free radicals, reducing oxidative stress

Case Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells. Mechanistic studies revealed that it caused G2/M phase cell cycle arrest and increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of isoindole compounds were tested for their antimicrobial efficacy. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membrane integrity .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound shows selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance .
  • Synergistic Effects : When combined with conventional chemotherapeutics, there was an observed enhancement in efficacy, suggesting potential for use in combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.